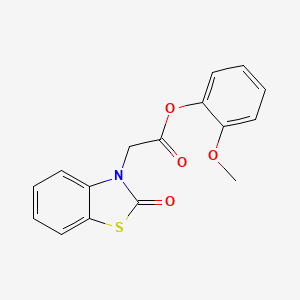

2-甲氧基苯基(2-氧代-1,3-苯并噻唑-3(2H)-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

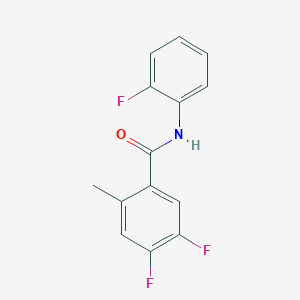

"2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate" is an organic compound that incorporates elements from the benzothiazole and phenyl acetate families. This compound's structural complexity offers a wide range of chemical reactivities and properties, making it a subject of interest for synthesis and application in various chemical domains.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to "2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate," often involves cyclization reactions, halogenation, and subsequent functionalization steps. One method involves the reaction of methyl (2-hydroxyphenyl)acetate with chloromethylated oxadiazole derivatives to produce compounds with similar structural features (Wang et al., 2005).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including the compound , features a benzene ring fused to a thiazole ring, often with various substituents that affect the molecule's electronic and spatial configuration. For related compounds, X-ray crystallography has revealed significant insights into their molecular conformations, showcasing the orientation of substituent groups and their impact on the overall molecular geometry (Zhao et al., 2010).

Chemical Reactions and Properties

Benzothiazole derivatives, including "2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate," undergo a variety of chemical reactions, such as nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. These reactions can be leveraged to introduce new functional groups or modify existing ones, expanding the compound's chemical versatility (G. Wells et al., 2000).

科学研究应用

晶体学和分子结构

- Kadhum 等人(2012 年) 的一项研究重点关注了由与 2-甲氧基苯基(2-氧代-1,3-苯并噻唑-3(2H)-基)乙酸酯密切相关的化合物合成的共晶体的晶体结构。X 射线晶体学显示分子之间没有氢键,表明共晶形式的稳定性。

化学合成和反应

- Wells 等人(2000 年) 在其研究中考察了苯并噻唑等化合物的氧化。他们发现,在某些试剂存在下氧化会导致各种复杂的分子结构。

- Ali 等人(2012 年) 探索了 2-甲氧基苯基苯并噻唑衍生物作为醛糖还原酶抑制剂的合成和分子建模。这项研究强调了这些衍生物的潜在药物应用。

染色和颜料应用

- Georgiadou 和 Tsatsaroni(2002 年)研究了源自苯并噻唑的杂芳基偶氮分散染料,该染料可以为醋酸纤维素着上各种色调,展示了其在染色和颜料中的用途。

抗惊厥和神经保护作用

- Hassan 等人(2012 年) 的一项研究合成了具有潜在抗惊厥和神经保护作用的苯并噻唑衍生物,表明其在治疗神经系统疾病中的医学应用。

用于金属离子检测的荧光化合物

- 李瑞吉(2013 年)开发了一种荧光化合物,其涉及与 2-甲氧基苯基苯并噻唑相似的结构,该化合物对 Co2+ 离子显示出选择性荧光猝灭效应,表明在化学传感中的潜在用途。

药物研究

- Alborz 等人(2018 年) 合成了苯并噻唑 β-内酰胺偶联物并对其进行了生物学评估,证明了这些化合物在抗菌和抗疟疾应用中的潜力。

- Saeed 等人(2014 年) 合成了苯并噻唑基取代的亚氨基噻唑烷酮 作为醛糖还原酶抑制剂,显示出治疗糖尿病并发症的潜力。

属性

IUPAC Name |

(2-methoxyphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-20-12-7-3-4-8-13(12)21-15(18)10-17-11-6-2-5-9-14(11)22-16(17)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNVVGVUOUIJCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)CN2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)

![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)

![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557365.png)

![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)

![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)

![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)

![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(N-methyl-L-alanyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5557429.png)

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)